molecular formula C19H15ClN4O2 B11492131 5-(2-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11492131
M. Wt: 366.8 g/mol
InChI Key: SYXGSTMVHBEZAC-UHFFFAOYSA-N
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Description

5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 2-aminopyridine under acidic conditions to form an intermediate Schiff base. This intermediate then undergoes cyclization with 1,3-dimethylbarbituric acid in the presence of a base, such as sodium ethoxide, to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid under controlled conditions[][3].

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with various biological targets.

    Medicine: Explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in disease pathways, thereby modulating biological processes. The exact mechanism of action may vary depending on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-1,3-dimethyl-6-pyridin-2-ylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H15ClN4O2/c1-22-14-11-24(15-9-5-6-10-21-15)17(12-7-3-4-8-13(12)20)16(14)18(25)23(2)19(22)26/h3-11H,1-2H3

InChI Key

SYXGSTMVHBEZAC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Cl)C4=CC=CC=N4

Origin of Product

United States

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